An In-Depth Technical Guide to the Molecular Structure of N,O-Diacetyl Pseudoephedrine
An In-Depth Technical Guide to the Molecular Structure of N,O-Diacetyl Pseudoephedrine
Abstract: This technical guide provides a comprehensive examination of N,O-Diacetyl Pseudoephedrine, a key derivative of the widely recognized sympathomimetic amine, (+)-pseudoephedrine. Primarily utilized as a certified reference material for impurity profiling in pharmaceutical quality control, a thorough understanding of its molecular architecture is paramount. This document delineates the structural features of N,O-Diacetyl Pseudoephedrine, with a detailed focus on its immutable stereochemistry. Furthermore, it outlines a robust synthetic protocol for its preparation from (+)-pseudoephedrine and details the analytical methodologies essential for its unequivocal structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a foundational understanding of this important reference compound.
Section 1: Introduction and Context
Pseudoephedrine is a naturally occurring alkaloid and a diastereomer of ephedrine, known for its efficacy as a nasal and sinus decongestant.[1] Its structure features two stereogenic centers, with the commercially available and medicinally active form being (1S,2S)-(+)-pseudoephedrine.[2] Beyond its therapeutic use, pseudoephedrine is a critical precursor in various chemical syntheses.
N,O-Diacetyl Pseudoephedrine is the product of the acetylation of both the secondary amine and the hydroxyl functional groups of the parent pseudoephedrine molecule. While not a pharmacologically active agent itself, this derivative is of significant importance in the pharmaceutical industry. It serves as a crucial analytical standard for the identification and quantification of impurities that may arise during the synthesis or degradation of pseudoephedrine-containing drug products.[3] The ability to accurately characterize the principal compound and its potential byproducts is a cornerstone of regulatory compliance and patient safety. This guide provides the core technical knowledge required to understand, synthesize, and verify the molecular structure of N,O-Diacetyl Pseudoephedrine.
Section 2: Core Molecular Structure & Physicochemical Properties
Chemical Identity & Stereochemistry
The defining characteristic of N,O-Diacetyl Pseudoephedrine is the retention of the absolute configuration of its parent molecule. The synthetic derivatization process—acetylation—does not affect the two chiral centers.
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C1 (Carbonyl Carbon): This carbon, bonded to the phenyl and hydroxyl-turned-acetate groups, retains its (S) configuration.
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C2 (Amine Carbon): This carbon, bonded to the methyl and amine-turned-acetamide groups, retains its (S) configuration.
Therefore, the systematic IUPAC name for this compound is [(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate . This stereochemical integrity is fundamental to its function as a specific analytical reference standard.
Molecular Visualization
Caption: Diagram illustrating the (1S,2S) stereochemistry and functional groups.
Physicochemical Data
| Property | Value | Source |
| Systematic Name | [(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₉NO₃ | LGC Standards |
| Molecular Weight | 249.31 g/mol | LGC Standards |
| CAS Number | 144032-36-0 | LGC Standards |
| Parent Compound | (1S,2S)-(+)-Pseudoephedrine | PubChem[2] |
Section 3: Synthesis and Derivatization
Rationale and Strategy
The synthesis of N,O-Diacetyl Pseudoephedrine is performed to generate a high-purity standard for analytical purposes. The most direct and efficient pathway is the exhaustive acetylation of (+)-pseudoephedrine. This reaction targets both the secondary hydroxyl group and the secondary amine. The hydroxyl group is readily esterified, while the secondary amine is converted to a tertiary amide. Acetic anhydride is an ideal reagent for this transformation as it is highly reactive and the byproduct, acetic acid, can be easily removed.
Synthetic Workflow
Caption: A high-level overview of the synthetic conversion process.
Experimental Protocol: Diacetylation of (+)-Pseudoephedrine
This protocol describes a robust method for the synthesis and purification of N,O-Diacetyl Pseudoephedrine.
Materials:
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(1S,2S)-(+)-Pseudoephedrine (1.0 eq)
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Acetic Anhydride (2.5 eq)
-
Pyridine (dried, as solvent)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Ethyl Acetate/Hexane solvent system
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (1S,2S)-(+)-Pseudoephedrine (1.0 eq) in dry pyridine. Cool the solution to 0°C in an ice bath.
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Causality: Pyridine serves as both a solvent and a basic catalyst, neutralizing the acetic acid byproduct and accelerating the reaction, particularly the N-acetylation.[4] An inert atmosphere prevents moisture from hydrolyzing the acetic anhydride.
-
-
Reagent Addition: Slowly add acetic anhydride (2.5 eq) to the cooled solution dropwise with continuous stirring.
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Causality: A slight excess of acetic anhydride ensures the complete acetylation of both the sterically accessible hydroxyl group and the less reactive secondary amine. Slow addition at 0°C controls the exothermic reaction.
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Reaction Progression: After addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acetic acid and pyridine) and brine.
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Self-Validation: The NaHCO₃ wash is critical for removing acidic impurities. The disappearance of pyridine's characteristic odor is a qualitative indicator of a successful wash.
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-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent.
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Self-Validation: TLC analysis of the collected fractions will confirm the isolation of the pure product, which can then be combined and concentrated.
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Section 4: Spectroscopic and Analytical Characterization
Unequivocal structural confirmation is achieved through a combination of modern spectroscopic techniques.[3] The data presented below are predictive, based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure, confirming that acetylation has occurred at both the nitrogen and oxygen atoms.[5]
| Predicted ¹H NMR Data (in CDCl₃) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 ppm | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~ 5.7 ppm | Doublet | 1H | Methine proton adjacent to acetate (-CH-O) |
| ~ 4.5 ppm | Multiplet | 1H | Methine proton adjacent to acetamide (-CH-N) |
| ~ 2.7 ppm | Singlet | 3H | N-methyl group protons (-N-CH₃) |
| ~ 2.1 ppm | Singlet | 3H | O-acetyl methyl protons (-O-CO-CH₃) |
| ~ 2.0 ppm | Singlet | 3H | N-acetyl methyl protons (-N-CO-CH₃) |
| ~ 1.1 ppm | Doublet | 3H | C-methyl group protons (-CH-CH₃) |
| Predicted ¹³C NMR Data (in CDCl₃) | Assignment |
| ~ 170-172 ppm | Carbonyl carbons (O-C=O and N-C=O) |
| ~ 138-140 ppm | Phenyl C (quaternary) |
| ~ 126-129 ppm | Phenyl CH carbons |
| ~ 75 ppm | Methine carbon (-CH-O) |
| ~ 60 ppm | Methine carbon (-CH-N) |
| ~ 33 ppm | N-methyl carbon (-N-CH₃) |
| ~ 22 ppm | N-acetyl methyl carbon (-N-CO-CH₃) |
| ~ 21 ppm | O-acetyl methyl carbon (-O-CO-CH₃) |
| ~ 14 ppm | C-methyl carbon (-CH-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis.[6]
| Technique | Predicted Result | Interpretation |
| Electrospray (ESI-MS) | m/z 250.14 [M+H]⁺ | Confirms the molecular weight (249.31 g/mol ). |
| Electron Ionization (GC-MS) | m/z 114 | Fragment corresponding to [CH(CH₃)N(CH₃)COCH₃]⁺, a characteristic cleavage. |
| Electron Ionization (GC-MS) | m/z 58 | A common fragment for ephedrine-type compounds.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present and confirming the completion of the acetylation reaction.[8]
| Predicted IR Absorption Bands (cm⁻¹) | Functional Group | Significance |
| Absence of band ~3300-3500 | O-H and N-H stretch | Confirms complete acetylation of hydroxyl and amine groups. |
| ~1740 | C=O stretch (Ester) | Indicates the presence of the O-acetyl group. |
| ~1650 | C=O stretch (Amide I Band) | Indicates the presence of the N-acetyl group (tertiary amide).[4] |
| ~1240 | C-O stretch (Ester) | Further evidence of the acetate ester functionality. |
Section 5: Conclusion
N,O-Diacetyl Pseudoephedrine is a structurally distinct derivative of (+)-pseudoephedrine, defined by the acetylation of its hydroxyl and amine moieties while maintaining the crucial (1S,2S) stereochemistry of its parent molecule. Its synthesis is straightforward, and its structure can be rigorously confirmed through a combination of NMR, MS, and IR spectroscopy. As a certified reference material, a comprehensive understanding of its molecular architecture and spectral properties is indispensable for scientists in the pharmaceutical industry, ensuring the accurate quality control of pseudoephedrine-based medicines.
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